molecular formula C19H18ClF2N3O3 B1207389 シタフロキサシン CAS No. 127254-12-0

シタフロキサシン

カタログ番号: B1207389
CAS番号: 127254-12-0
分子量: 409.8 g/mol
InChIキー: PNUZDKCDAWUEGK-CYZMBNFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sitafloxacin is a fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. Sitafloxacin is marketed under the trade name Gracevit in Japan and has shown promise in treating conditions such as Buruli ulcer .

科学的研究の応用

Treatment of Respiratory Tract Infections

Sitafloxacin has demonstrated significant efficacy in treating respiratory tract infections, including community-acquired pneumonia and acute exacerbation of chronic bronchitis. A population pharmacokinetics and pharmacodynamics study indicated that achieving specific pharmacokinetic targets (AUC_0-24h/MIC ≥ 100 or C_max/MIC ≥ 5) resulted in clinical and bacteriological efficacy rates exceeding 90% for respiratory infections .

Clinical Study Data:

  • Participants: Patients with mild to moderate respiratory infections.
  • Dosage: Sitafloxacin 50 or 100 mg twice daily for 7 days.
  • Efficacy: Over 90% success in treating infections when pharmacokinetic targets were met.

Efficacy Against Mycoplasma genitalium

Sitafloxacin has been particularly effective against Mycoplasma genitalium, especially in cases resistant to other treatments like moxifloxacin. A study conducted at the Melbourne Sexual Health Centre reported a microbial cure rate of 94.2% for infections not previously treated with moxifloxacin .

Key Findings:

  • Study Period: January 2017 - February 2022.
  • Cure Rates:
    • Overall cure rate: 80.6%.
    • Cure rate for previously untreated infections: 94.2%.
    • Cure rate for infections that failed moxifloxacin treatment: 69.5%.

Use in Complicated Urinary Tract Infections

Sitafloxacin has been compared with levofloxacin for treating complicated urinary tract infections (UTIs). The comparative study indicated that sitafloxacin was effective against multidrug-resistant isolates, providing an alternative therapeutic option when conventional treatments fail .

Comparative Study Highlights:

  • Effectiveness: Sitafloxacin showed superior activity against resistant strains compared to levofloxacin.
  • Clinical Relevance: Offers a viable option for patients with limited treatment choices due to resistance.

Eradication of Helicobacter pylori

Recent studies have explored the use of sitafloxacin in eradicating Helicobacter pylori, particularly in patients who have failed first-line treatments. A promising third-line therapy regimen involving sitafloxacin has shown effectiveness, although the relationship between gyrA mutation status and treatment efficacy requires further investigation .

Treatment of Osteomyelitis

Sitafloxacin has also been investigated for its role in treating osteomyelitis caused by methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that sitafloxacin exhibits potent bactericidal activity against both methicillin-sensitive and resistant strains, making it a strong candidate for treating bone infections .

Research Findings:

  • In Vitro and In Vivo Studies: Demonstrated superior efficacy in eradicating biofilm-associated bacteria compared to traditional therapies.

Safety and Tolerability

The safety profile of sitafloxacin has been assessed across various studies, indicating that it is generally well-tolerated with minimal serious adverse effects reported during clinical trials .

Adverse Events Summary:

  • Common adverse effects include nausea and dizziness.
  • Serious adverse events were rare, affirming its safety for use in vulnerable populations.

作用機序

Sitafloxacin is a fluoroquinolone antibiotic that has been indicated in the treatment of susceptible bacterial infections .

Target of Action

Sitafloxacin has a dual targeted mechanism of action. Unlike other antibacterial quinolones that target either DNA gyrase or topoisomerase IV, sitafloxacin targets both at a very similar rate . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Sitafloxacin inhibits the activity of DNA gyrase and topoisomerase IV . By doing so, it prevents the uncoiling of supercoiled DNA in various bacteria, thereby blocking the activity of these enzymes and inhibiting bacterial DNA replication . This double-target approach lowers the possibility of resistant strains .

Biochemical Pathways

The primary biochemical pathway affected by sitafloxacin is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, sitafloxacin disrupts the process of DNA replication in bacteria, leading to cell death .

Pharmacokinetics

Sitafloxacin exhibits favorable pharmacokinetic properties. It is rapidly absorbed after oral administration and has a high bioavailability . The serum concentration of sitafloxacin increases in a dose-proportional manner . The apparent volume of distribution was found to be 2.8 and 2.5 L/kg for doses of 50 mg and 100 mg, respectively . The protein binding of sitafloxacin in serum was found to be 46–55% .

Result of Action

Sitafloxacin’s action results in the inhibition of bacterial growth and the death of bacterial cells. It has been found to be effective against a variety of bacterial infections, including respiratory tract infections and urinary tract infections . The clinical response rate of sitafloxacin in the treatment of acute bacterial infections was found to be 94.6%, which was noninferior to that of the comparator .

生化学分析

Biochemical Properties

Sitafloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . These interactions disrupt the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth . Sitafloxacin’s dual activity against pneumococcal DNA gyrase and topoisomerase IV makes it highly effective .

Cellular Effects

Sitafloxacin affects various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism . In bacterial cells, sitafloxacin’s inhibition of DNA gyrase and topoisomerase IV results in the cessation of DNA replication and cell death . This antibiotic is particularly effective against Mycoplasma genitalium, which lacks a cell wall and relies on protein or DNA synthesis for survival .

Molecular Mechanism

The molecular mechanism of sitafloxacin involves binding to bacterial DNA gyrase and topoisomerase IV, thereby inhibiting their activity . This inhibition prevents the supercoiling of DNA, which is necessary for DNA replication and transcription . Sitafloxacin’s primary target in Staphylococcus aureus is topoisomerase IV, while in Escherichia coli, it primarily targets DNA gyrase . The antibiotic’s inhibitory activity is greater than that of other fluoroquinolones, making it a potent option for treating resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sitafloxacin change over time. Studies have shown that sitafloxacin remains stable and effective over extended periods . The clinical response rate of sitafloxacin in treating acute bacterial infections is comparable to other antibiotics, with a high success rate observed in both in vitro and in vivo studies . Long-term effects on cellular function include sustained inhibition of bacterial growth and minimal development of resistance .

Dosage Effects in Animal Models

The effects of sitafloxacin vary with different dosages in animal models. Higher dosages of sitafloxacin have been associated with increased efficacy in eradicating bacterial infections . Excessive dosages can lead to toxic or adverse effects, including potential damage to the liver and kidneys . Optimal dosage regimens are essential to balance efficacy and safety in treating bacterial infections .

Metabolic Pathways

Sitafloxacin is involved in various metabolic pathways, including interactions with enzymes and cofactors that influence its pharmacokinetics . Genetic polymorphisms in drug transporters and metabolizing enzymes can affect the pharmacokinetic parameters of sitafloxacin, such as its area under the curve (AUC), maximum plasma concentration (Cmax), and half-life . These interactions can impact the drug’s efficacy and safety profile .

Transport and Distribution

Sitafloxacin is transported and distributed within cells and tissues through specific transporters and binding proteins . The antibiotic’s distribution is influenced by its ability to penetrate bacterial cell walls and accumulate in target tissues . Sitafloxacin’s transport mechanisms ensure its effective localization at infection sites, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of sitafloxacin involves its targeting to specific compartments within bacterial cells . Sitafloxacin’s activity is directed towards the bacterial DNA, where it exerts its inhibitory effects on DNA gyrase and topoisomerase IV . This targeted localization is crucial for its effectiveness in disrupting bacterial DNA replication and transcription .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sitafloxacin involves multiple steps, starting with the preparation of key intermediates. One method involves the reaction of 4-ethyl bromoacetoacetate with 1,2-dibromoethane to form an intermediate, which undergoes further reactions to yield sitafloxacin. The process includes cyclization, reduction, and deprotection steps, often using reagents like cesium carbonate and palladium on carbon (Pd/C) .

Industrial Production Methods: Industrial production of sitafloxacin focuses on optimizing yield and purity. The process typically involves the use of high-efficiency synthesis methods to produce intermediates with high enantiomeric excess (ee) values. The final product is obtained through a series of reactions, including cyclization and deprotection, followed by purification steps to ensure the desired quality .

化学反応の分析

Types of Reactions: Sitafloxacin undergoes various chemical reactions, including:

    Oxidation: Sitafloxacin can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions are used in the synthesis process to convert intermediates to the desired product.

    Substitution: Substitution reactions are common in the modification of sitafloxacin to enhance its antibacterial properties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of bases like cesium carbonate and solvents like dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions include various derivatives of sitafloxacin, which may have enhanced or modified antibacterial properties .

類似化合物との比較

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Nemonoxacin

Sitafloxacin’s unique structural features and potent antibacterial activity make it a valuable addition to the arsenal of fluoroquinolone antibiotics.

生物活性

Sitafloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits a broad spectrum of antibacterial activity against both Gram-negative and Gram-positive bacteria. Its unique mechanism of action, coupled with its efficacy in treating various infections, positions it as a significant therapeutic option in antimicrobial therapy. This article delves into the biological activity of sitafloxacin, supported by data tables, case studies, and detailed research findings.

Sitafloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of DNA topology, resulting in double-strand breaks and ultimately bacterial cell death. Notably, sitafloxacin demonstrates a balanced inhibition ratio of both enzymes, with an IC50 ratio of 1.4, indicating its dual-targeting capability which is superior to other fluoroquinolones like moxifloxacin and ciprofloxacin .

Comparative Inhibitory Activity

The inhibitory potency of sitafloxacin against bacterial type II topoisomerases has been extensively studied. The following table summarizes the IC50 values for sitafloxacin compared to other fluoroquinolones:

CompoundIC50 (µg/ml) for DNA GyraseIC50 (µg/ml) for Topoisomerase IV
Sitafloxacin0.130.25
DU-68560.180.50
DU-68570.420.75
DU-68580.691.00

Sitafloxacin showed the most potent inhibitory activities against bacterial type II topoisomerases while exhibiting significantly lower activity against human topoisomerase II, which minimizes potential side effects .

Clinical Studies

  • Efficacy Against Mycoplasma genitalium : A study conducted at the Melbourne Sexual Health Centre showed that sitafloxacin cured 94% of Mycoplasma genitalium infections that had not previously failed moxifloxacin treatment. The overall microbial cure rate was 80.6% among patients treated with sitafloxacin regimens .
  • Meta-Analysis on Acute Bacterial Infections : A comprehensive meta-analysis assessed sitafloxacin's efficacy in treating acute bacterial infections. It revealed comparable clinical response rates between sitafloxacin and standard comparators (95.3% vs. 93.8%) indicating its effectiveness in clinical settings .
  • Bactericidal Activity Against Mycobacterium tuberculosis : Sitafloxacin demonstrated robust bactericidal activity against Mycobacterium tuberculosis in pharmacological studies, highlighting its potential for treating resistant strains .

Anti-Biofilm Activity

Sitafloxacin's ability to combat biofilm-associated infections is particularly noteworthy. Research indicates that it can reduce biofilm survival significantly; for instance, it achieved a four-log reduction in surviving bacteria within Staphylococcus aureus biofilms—100 times more effective than gentamicin—and eliminated Pseudomonas aeruginosa biofilms by seven logs in vitro . This anti-biofilm activity is crucial for managing chronic infections where biofilm formation complicates treatment.

Safety Profile

The safety profile of sitafloxacin has been evaluated across multiple studies, with adverse events reported in a minority of cases and generally categorized as mild to moderate . The drug's tolerability makes it a viable option for outpatient treatment scenarios.

特性

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitafloxacin
Reactant of Route 2
Sitafloxacin
Reactant of Route 3
Reactant of Route 3
Sitafloxacin
Reactant of Route 4
Sitafloxacin
Reactant of Route 5
Sitafloxacin
Reactant of Route 6
Reactant of Route 6
Sitafloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。